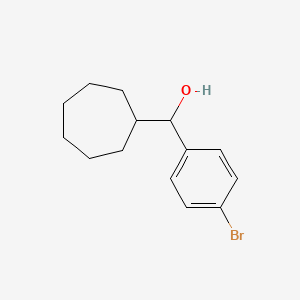![molecular formula C14H14FN B7871633 1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7871633.png)
1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 3’ position of the biphenyl structure and an ethanamine group attached to the 4’ position. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine can be achieved through several synthetic routes. One common method involves the transamination reaction between 2-acetylbiphenyl and an amine donor such as isopropylamine, catalyzed by a transaminase enzyme . This reaction is typically carried out under mild conditions, making it an environmentally friendly approach.
Another method involves the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound such as fluoboric acid or fluorophosphoric acid . This process results in the formation of a diazonium salt, which is then subjected to a cracking reaction to yield the desired product.
Análisis De Reacciones Químicas
1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the biphenyl structure can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like phenols in the presence of potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets such as TAAR1. This receptor is activated by the compound, leading to the activation of Gs proteins in cells overexpressing TAAR1 . This activation triggers a cascade of intracellular signaling pathways that mediate various physiological effects.
Comparación Con Compuestos Similares
1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine can be compared with other similar compounds such as:
- 1-(3-chlorophenyl)ethanamine
- 1-(2-fluorophenyl)ethanamine
- (4-chlorophenyl)(phenyl)methanamine
These compounds share structural similarities but differ in the position and type of substituents on the biphenyl ring. The presence of a fluorine atom at the 3’ position in 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine imparts unique chemical and biological properties, making it distinct from its analogs.
Propiedades
IUPAC Name |
1-[4-(3-fluorophenyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-10H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIOSMCNHUXTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-aminophenyl)methyl]-3-methoxypropanamide](/img/structure/B7871588.png)



![(3-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7871623.png)
![(3-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7871627.png)
amine](/img/structure/B7871639.png)
![N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B7871644.png)



